molecular formula C11H12N2O2 B13882058 2-ethyl-3-methyl-4-nitro-1H-indole

2-ethyl-3-methyl-4-nitro-1H-indole

Cat. No.: B13882058
M. Wt: 204.22 g/mol
InChI Key: HRCQHTRRZMRBGF-UHFFFAOYSA-N
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Description

2-ethyl-3-methyl-4-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-4-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 4-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the indole ring.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinonoid structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-ethyl-3-methyl-4-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

    Oxidation: Quinonoid derivatives of the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyl-4-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitro-1H-indole: Lacks the ethyl group at the 2-position.

    2-ethyl-3-methyl-1H-indole: Lacks the nitro group at the 4-position.

    4-nitro-1H-indole: Lacks both the ethyl and methyl groups.

Uniqueness

2-ethyl-3-methyl-4-nitro-1H-indole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group at the 4-position, along with the ethyl and methyl groups, allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-methyl-4-nitro-1H-indole

InChI

InChI=1S/C11H12N2O2/c1-3-8-7(2)11-9(12-8)5-4-6-10(11)13(14)15/h4-6,12H,3H2,1-2H3

InChI Key

HRCQHTRRZMRBGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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